molecular formula C18H18N8O3 B12626287 4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine

4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine

Cat. No.: B12626287
M. Wt: 394.4 g/mol
InChI Key: UJVFJABYJFKSNE-UHFFFAOYSA-N
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Description

4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine is a complex heterocyclic compound that features a combination of oxadiazole, pyrazole, pyridopyrimidine, and morpholine moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine involves multiple steps, including the formation of the oxadiazole, pyrazole, and pyridopyrimidine rings, followed by their coupling with morpholine. The reaction conditions typically involve the use of solvents such as methanol and water, with temperature ranges between 25 and 30°C .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine stands out due to its unique combination of heterocyclic rings, which may confer distinct pharmacological properties and applications compared to other similar compounds.

Properties

Molecular Formula

C18H18N8O3

Molecular Weight

394.4 g/mol

IUPAC Name

4-[6-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C18H18N8O3/c1-27-11-14-22-17(29-24-14)13-4-3-12-15(20-13)16(25-7-9-28-10-8-25)23-18(21-12)26-6-2-5-19-26/h2-6H,7-11H2,1H3

InChI Key

UJVFJABYJFKSNE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC(=N1)C2=NC3=C(C=C2)N=C(N=C3N4CCOCC4)N5C=CC=N5

Origin of Product

United States

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